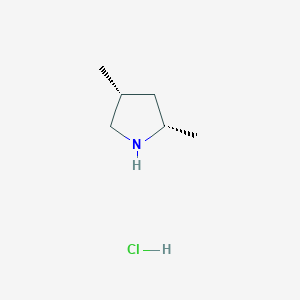

(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride

CAS No.: 866412-04-6

Cat. No.: VC17068567

Molecular Formula: C6H14ClN

Molecular Weight: 135.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866412-04-6 |

|---|---|

| Molecular Formula | C6H14ClN |

| Molecular Weight | 135.63 g/mol |

| IUPAC Name | (2S,4R)-2,4-dimethylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13N.ClH/c1-5-3-6(2)7-4-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |

| Standard InChI Key | RDKBTPFACIKRQD-IBTYICNHSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](NC1)C.Cl |

| Canonical SMILES | CC1CC(NC1)C.Cl |

Introduction

(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride is a chiral compound belonging to the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. This compound is characterized by its specific stereochemistry at positions 2 and 4, where two methyl groups are attached. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and pharmaceutical development.

Synthesis and Reactivity

The synthesis of (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride typically involves controlling reaction conditions such as temperature, solvent choice (often using polar solvents), and reaction time to favor the formation of the (2S,4R) isomer over other potential stereoisomers. The compound's reactivity is influenced by its basicity and steric hindrance due to the methyl groups on the pyrrolidine ring.

Mechanism of Action and Biological Activity

The mechanism of action for (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride primarily relates to its interactions with biological targets such as receptors or enzymes. The specific stereochemistry allows for selective binding to these targets, influencing various physiological processes. Compounds similar to (2S,4R)-2,4-Dimethylpyrrolidine can modulate neurotransmitter systems or act as inhibitors or activators of specific enzymes.

Applications in Research

(2S,4R)-2,4-Dimethylpyrrolidine hydrochloride finds numerous applications in scientific research, particularly in solution-based reactions or formulations due to its high solubility in water. Its specific stereochemistry makes it a valuable tool for studying biological interactions and developing pharmaceuticals.

Comparison with Other Stereoisomers

Other stereoisomers, such as (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride and rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride, have different properties and applications. For example, (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride has a similar molecular weight but different biological activity due to its stereochemistry .

| Stereoisomer | CAS Number | Molecular Weight |

|---|---|---|

| (2S,4R)-2,4-Dimethylpyrrolidine hydrochloride | 2306249-38-5 | 135.64 g/mol |

| (2S,4S)-2,4-Dimethylpyrrolidine hydrochloride | 2306249-38-5 (parent compound) | 135.63 g/mol |

| rel-(2R,4S)-2,4-Dimethylpyrrolidine hydrochloride | 866412-04-6 | 135.64 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume